molecular formula C4H8ClI B082612 1-Chloro-4-iodobutane CAS No. 10297-05-9

1-Chloro-4-iodobutane

Cat. No.: B082612
CAS No.: 10297-05-9
M. Wt: 218.46 g/mol
InChI Key: JXOSPTBRSOYXGC-UHFFFAOYSA-N
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Description

Fluorocholine F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled analog of choline, a naturally occurring water-soluble vitamin that is essential for the synthesis of phospholipids in cell membranes. Fluorocholine F-18 is particularly valuable in the detection and monitoring of various cancers, including prostate cancer, brain tumors, and parathyroid adenomas .

Biochemical Analysis

Biochemical Properties

1-Chloro-4-iodobutane is known to undergo electrogenerated Nickel (I) salen (N,N′ -bis (salicylidene)ethylenediamine) catalyzed reduction to afford 1,8-dichlorooctane This suggests that it can participate in redox reactions and interact with certain enzymes and proteins

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by electrogenerated Nickel (I) salen to form 1,8-dichlorooctane This suggests that it can bind to certain biomolecules and influence their activity, potentially leading to changes in gene expression

Temporal Effects in Laboratory Settings

Its properties such as boiling point and density have been characterized

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorocholine F-18 is synthesized through a nucleophilic substitution reaction. The process involves the reaction of dibromomethane with fluorine-18 fluoride ion, assisted by potassium carbonate and Kryptofix 2.2.2, to produce fluorobromomethane. This intermediate is then reacted with N,N-dimethylaminoethanol to yield fluorocholine F-18 .

Industrial Production Methods: Industrial production of fluorocholine F-18 typically involves the use of automated synthesis modules, such as the GE FASTlab II synthesizer. The process is fully automated, ensuring high radiochemical yield and purity. The synthesis involves the fluorination of dibromomethane to produce fluorobromomethane, which is then reacted with dimethylethanolamine. The final product is purified using a series of cartridges and formulated with sodium chloride solution .

Chemical Reactions Analysis

Scientific Research Applications

Fluorocholine F-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Fluorocholine F-18 is often compared with other radiolabeled choline analogs, such as carbon-11 choline and fluorine-18 fluoroethylcholine.

Uniqueness: Fluorocholine F-18 is unique due to its longer half-life compared to carbon-11 choline, allowing for broader clinical use. Its high uptake in tumor cells and low urinary excretion make it particularly useful for imaging prostate cancer and other tumors .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOSPTBRSOYXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065029
Record name 1-Iodo-4-chlorobutane
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Molecular Weight

218.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10297-05-9
Record name 1-Chloro-4-iodobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10297-05-9
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Record name Butane, 1-chloro-4-iodo-
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Record name Butane, 1-chloro-4-iodo-
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Record name 1-Iodo-4-chlorobutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-iodobutane
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Record name 1-Chloro-4-iodobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-chloro-4-iodobutane in the synthesis of L-α-vinyl amino acids?

A1: this compound serves as a key building block in the synthesis of L-α-vinyl lysine, a time-dependent inhibitor of amino acid decarboxylases []. Researchers utilize it as an electrophile in the alkylation reaction of a chiral, vinylglycine-derived dianionic dienolate []. This reaction is crucial for introducing the lysine side chain, albeit through a multi-step process following the alkylation [].

Q2: How does the conformational flexibility of this compound influence its reactivity?

A2: While not directly addressed in the provided abstracts, conformational analysis of this compound is crucial for understanding its reactivity []. The molecule can adopt various conformations due to rotations around its carbon-carbon single bonds. The preferred conformation in a given reaction environment can significantly influence its interaction with other molecules and thus impact reaction outcomes.

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